4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chlorophenyl group, a methoxy group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-methoxy-3-thiophenecarbonitrile in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile.
Reduction: Formation of 4-(4-chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile: Similar structure but with an oxo group instead of a methoxy group.
4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(4-Chlorophenyl)-2-methoxy-6-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with tailored properties .
Properties
Molecular Formula |
C17H11ClN2OS |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methoxy-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN2OS/c1-21-17-14(10-19)13(11-4-6-12(18)7-5-11)9-15(20-17)16-3-2-8-22-16/h2-9H,1H3 |
InChI Key |
OTAVLDPAPRBHRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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